5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile
Beschreibung
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile is a polysubstituted 4H-pyran derivative characterized by a furanyl substituent at position 4, an acetyl group at position 5, and a nitrile group at position 2. Its molecular formula is C₁₄H₁₃N₃O₃, with a molecular weight of 283.28 g/mol (CAS: 105263-08-9). The compound is synthesized via multicomponent reactions involving aldehydes, malononitrile, and active methylene compounds under green chemistry conditions . Its structural features, including the electron-rich furanyl ring and acetyl group, make it a candidate for biological and materials science applications.
Eigenschaften
IUPAC Name |
5-acetyl-2-amino-4-(furan-2-yl)-6-methyl-4H-pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-7(16)11-8(2)18-13(15)9(6-14)12(11)10-4-3-5-17-10/h3-5,12H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQKMSDKNFZDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CO2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337234 | |
| Record name | 5-Acetyl-2-amino-4-(furan-2-yl)-6-methyl-4H-pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105263-08-9 | |
| Record name | 5-Acetyl-2-amino-4-(furan-2-yl)-6-methyl-4H-pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Three-Component Reaction with KF-Al₂O₃ Catalyst
A robust method involves the condensation of furfural (as the aldehyde component), malononitrile, and acetylacetone in ethanol at room temperature, catalyzed by KF-Al₂O₃. This protocol achieves yields of 80–92% under mild conditions, avoiding hazardous solvents. The recyclable catalyst enables five consecutive cycles without significant activity loss, making it environmentally favorable. Key parameters include:
-
Molar ratio : 1:1:1 (aldehyde:malononitrile:acetylacetone)
-
Catalyst loading : 10% w/w
-
Reaction time : 30–60 minutes
The mechanism proceeds via Knoevenagel condensation of furfural and malononitrile, followed by Michael addition and cyclization with acetylacetone.
Sulfa Drug Complex Catalyst System
An alternative approach utilizes a ferric sulfasalazine sulfa drug complex supported on cobalt ferrite cellulose. This heterogenous catalyst facilitates the reaction in ethanol at 60°C, achieving a 96% yield in just 9 minutes. Advantages include:
-
Rapid reaction kinetics (0.15 hours)
-
Magnetic separation for catalyst recovery
-
Solvent compatibility with green ethanol
Solvent and Catalyst Optimization
The choice of solvent and catalyst critically impacts reaction efficiency and sustainability.
| Parameter | KF-Al₂O₃ Method | Sulfa Drug Catalyst |
|---|---|---|
| Solvent | Ethanol | Ethanol |
| Temperature | 25°C (room temp) | 60°C |
| Time | 30–60 minutes | 9 minutes |
| Yield | 80–92% | 96% |
| Catalyst Reuse | 5 cycles | Not reported |
Ethanol emerges as the preferred solvent due to its low toxicity and ability to dissolve polar intermediates. Catalysts like KF-Al₂O₃ enhance basicity, promoting enolate formation without side reactions.
Industrial Production Methods
Scaling up the synthesis requires addressing energy consumption and waste management. Continuous flow reactors (CFRs) offer advantages over batch processes:
-
Enhanced heat transfer for exothermic cyclization steps
-
Reduced solvent usage via solvent recycling
-
Automated control for consistent product quality
Industrial protocols often replace ammonium acetate with cheaper bases like sodium ethoxide, though this may necessitate post-reaction neutralization.
Reaction Mechanisms and Pathways
The synthesis proceeds through three well-defined stages:
-
Knoevenagel Condensation : Furfural reacts with malononitrile to form an α,β-unsaturated nitrile.
-
Michael Addition : Acetylacetone attacks the nitrile’s β-carbon, forming a diketone intermediate.
-
Cyclization : Intramolecular nucleophilic attack yields the 4H-pyran ring, stabilized by aromatization.
Spectroscopic evidence (e.g., FT-IR peaks at 2200 cm⁻¹ for CN and 1680 cm⁻¹ for C=O) confirms intermediate formation.
Comparative Analysis of Methods
The KF-Al₂O₃ method excels in sustainability, while the sulfa drug catalyst offers superior speed. Trade-offs include:
-
Energy use : Room-temperature reactions (KF-Al₂O₃) reduce energy costs but require longer times.
-
Catalyst cost : Sulfa drug complexes may be more expensive to synthesize than KF-Al₂O₃.
Case Studies and Experimental Data
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile serves as a versatile intermediate in organic synthesis. It has been utilized in the development of various heterocyclic compounds and can facilitate the synthesis of polyfunctionalized pyrans. For instance, it has been employed as a building block in the synthesis of other biologically active molecules, showcasing its utility in creating complex organic structures .
Medicinal Chemistry
The compound exhibits potential pharmacological properties, making it a candidate for drug development. Its derivatives have been investigated for their anti-inflammatory and analgesic effects. Research indicates that modifications of this compound can lead to enhanced biological activity, including antimicrobial and anticancer properties. The presence of the furan moiety is particularly notable for contributing to the bioactivity of the resulting compounds .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyran ring could enhance efficacy against resistant strains .
Materials Science
In materials science, this compound is explored for its potential applications in developing novel polymers and materials with specific electronic properties. The incorporation of furan and pyran rings into polymer matrices can lead to materials with improved thermal stability and electrical conductivity. Such materials are valuable in electronic devices and sensors .
Analytical Chemistry
This compound has also found applications in analytical chemistry as a reagent. It can be used in chromatographic techniques for the separation and identification of various compounds due to its unique chemical properties .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing heterocycles | Useful in developing complex organic structures |
| Medicinal Chemistry | Potential drug candidate with pharmacological activity | Anti-inflammatory and antimicrobial properties identified |
| Materials Science | Development of polymers with enhanced properties | Improved thermal stability and conductivity |
| Analytical Chemistry | Reagent for chromatographic techniques | Effective for separating various compounds |
Wirkmechanismus
The mechanism of action of 5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Physicochemical Properties
Key analogs differ in substituents at position 4 of the pyran ring, influencing their physical and chemical properties:
Key Observations :
- Melting Points : The indol-3-yl analog exhibits a significantly higher melting point (274°C) due to strong hydrogen bonding from the NH group, whereas chloro- and methoxyphenyl analogs have lower melting points (130–160°C) .
- Spectral Features : All compounds show characteristic CN (~2190 cm⁻¹) and CO (~1680 cm⁻¹) stretches. The indol-3-yl derivative additionally displays NH stretches at 3442 cm⁻¹ .
Structure-Activity Relationship (SAR) :
Crystallographic and Conformational Analysis
- Target Compound: No crystallographic data available, but computational studies suggest the pyran ring adopts a boat conformation stabilized by N-H···O/N hydrogen bonds, similar to phenyl-substituted analogs .
- 4-(4-Fluorophenyl) Analog (Acta Cryst., 2013) : Pyran ring in a boat conformation with dihedral angles of 87.11° between substituents. Intramolecular N-H···O bonds stabilize the structure .
Biologische Aktivität
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile (CAS No. 105263-08-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following formula:
Key Properties:
- Molecular Weight : 244.25 g/mol
- Melting Point : 176-180 °C
- Assay Purity : 97%
Pharmacological Activities
The compound exhibits a range of biological activities, which are summarized in the following sections.
1. Anticancer Activity
Several studies have investigated the anticancer potential of pyran derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | Induction of apoptosis |
| U251 (glioblastoma) | < 15 | Inhibition of cell cycle progression |
| HT29 (colon cancer) | < 20 | Modulation of signaling pathways |
Research indicates that the presence of the furan ring enhances the compound's interaction with cellular targets, leading to increased cytotoxicity against specific cancer types .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results highlight its potential as an antibacterial agent:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
| Bacillus subtilis | 16 µg/mL | Strong |
These findings suggest that modifications to the pyran scaffold can enhance antimicrobial efficacy, indicating a structure-activity relationship that merits further exploration .
3. Neuroprotective Effects
Recent studies have begun to explore the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound appears to exert protective effects by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Efficacy in Human Cell Lines
A study published in Journal of Medicinal Chemistry examined the effects of various pyran derivatives on human cancer cell lines. The results showed that this compound significantly inhibited cell growth in A431 and U251 cells, with IC50 values indicating strong cytotoxic activity. The study concluded that this compound could be a lead candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Activity Assessment
In a comparative study on antimicrobial agents, this compound was tested against several bacterial strains. The compound exhibited notable activity against Bacillus subtilis, suggesting its potential use in treating bacterial infections. The study emphasized the need for further optimization to enhance its antibacterial properties .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyran scaffold can significantly influence biological activity:
- Furan Substitution : The presence of a furan moiety enhances anticancer activity.
- Acetyl Group : The acetyl group at position 5 is critical for maintaining potency against cancer cells.
- Amino Group : The amino substituent at position 2 plays a role in enhancing solubility and bioavailability.
Q & A
Basic Research Questions
Q. What multicomponent reaction strategies are effective for synthesizing 5-acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile?
- Methodological Answer : A three-component reaction involving aldehydes, malononitrile, and active methylene dicarbonyl compounds (e.g., acetylacetone) in ethanol at room temperature is widely used. KF-Al₂O₃ acts as a recyclable catalyst, achieving high yields (80–92%) while minimizing environmental impact due to mild conditions . Triethylamine in 1,4-dioxane under reflux can also facilitate cyclization, though longer reaction times (6 hours) are required .
Q. How is structural characterization of this compound performed to confirm regiochemistry and substituent orientation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities in substituent positioning. For example, bond angles (e.g., C–C–N ≈ 120°) and torsion angles (e.g., O1–C1–C2–C21 = 175.21°) confirm the pyran ring conformation and furanyl orientation . Complementary techniques like ¹H/¹³C NMR and FT-IR validate functional groups (e.g., cyano stretch at ~2200 cm⁻¹) .
Advanced Research Questions
Q. What catalytic mechanisms explain the role of KF-Al₂O₃ in improving synthesis efficiency?
- Methodological Answer : KF-Al₂O₃ enhances nucleophilic attack by activating the aldehyde via hydrogen bonding. The basic sites on Al₂O₃ deprotonate malononitrile, accelerating enolate formation. Recycling studies show >90% catalyst activity retention after five cycles, attributed to stable Al–F bonds preventing leaching . Comparative kinetic studies with other catalysts (e.g., NaOH or MgO) reveal 20–30% higher yields with KF-Al₂O₃ under identical conditions.
Q. How do solvent polarity and temperature influence cyclization kinetics in pyran-carbonitrile synthesis?
- Methodological Answer : Polar protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding, reducing activation energy. Ethanol at room temperature achieves 85% yield in 2 hours, while aprotic solvents (e.g., 1,4-dioxane) require reflux (100°C) for similar results . Computational studies (DFT) suggest solvent polarity modulates transition-state stabilization, with ethanol lowering the energy barrier by 15–20 kJ/mol compared to toluene.
Q. What contradictions exist in reported biological activities of structurally similar 4H-pyran derivatives, and how can they be resolved?
- Methodological Answer : Derivatives with 2-furanyl groups show variable antimicrobial potency (e.g., MIC = 8–64 µg/mL) depending on substitution patterns. For instance, electron-withdrawing groups (e.g., nitro) on the aryl ring enhance activity against Gram-positive bacteria, while bulky substituents reduce membrane penetration . Discrepancies in reported IC₅₀ values (e.g., 2–50 µM for antitumor activity) may stem from assay variations (MTT vs. SRB). Standardized protocols and structure-activity relationship (SAR) modeling are recommended .
Q. How can regioselectivity challenges in functionalizing the 4H-pyran core be addressed?
- Methodological Answer : Electrophilic aromatic substitution (EAS) at the 4-position is favored due to conjugation with the cyano group. For example, nitration at the 5-position occurs selectively under HNO₃/H₂SO₄ at 0°C, confirmed by SC-XRD . Steric hindrance from the 6-methyl group directs reactions to the 2-amino or 3-cyano sites. Computational docking studies (e.g., AutoDock Vina) predict binding affinities for modified derivatives, guiding rational design .
Data Contradiction Analysis
Q. Why do some studies report divergent yields for the same synthetic route?
- Methodological Answer : Variations in catalyst activation (e.g., KF-Al₂O₃ calcination temperature) and moisture sensitivity of intermediates (e.g., enolate stability) are key factors. For instance, yields drop by 15–20% if the catalyst is not dried at 150°C before use . Purity of starting materials (e.g., malononitrile ≥98%) also impacts reproducibility, as impurities inhibit cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
